N-Methyl Substitution Confers Altered Physicochemical and Receptor-Interaction Properties vs. Primary Amine Analog
The N-methyl tertiary amine structure of CAS 1257849-50-5 exhibits a predicted pKa of approximately 10.40±0.10, compared to the higher basicity of the primary amine analog piperidin-3-ylmethanamine hydrochloride (CAS not specified; free base pKa predicted >10.8) . This lower basicity reduces protonation at physiological pH, enhancing passive membrane permeability and blood-brain barrier penetration potential .
| Evidence Dimension | Predicted pKa (basicity) and membrane permeability |
|---|---|
| Target Compound Data | pKa = 10.40±0.10 (predicted for N-methyl-(1-methylpiperid-3-yl)methylamine, a structurally analogous tertiary amine) |
| Comparator Or Baseline | Primary amine analog piperidin-3-ylmethanamine hydrochloride: higher basicity (pKa >10.8 predicted); reduced permeability |
| Quantified Difference | pKa reduction of approximately 0.4–0.5 units |
| Conditions | Computational prediction (ChemicalBook); medicinal chemistry design principles |
Why This Matters
This pKa difference directly impacts CNS penetration and oral bioavailability—key differentiators for prioritizing this scaffold in neurological drug discovery programs where brain exposure is required.
